molecular formula C6H4F2N2O2 B1607538 3,4-Difluoro-2-nitroaniline CAS No. 292145-76-7

3,4-Difluoro-2-nitroaniline

Cat. No.: B1607538
CAS No.: 292145-76-7
M. Wt: 174.1 g/mol
InChI Key: DHGFEUWOJVVCPZ-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-nitroaniline is an organic compound with the molecular formula C6H4F2N2O2 It is a derivative of aniline, where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 2 is replaced by a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-2-nitroaniline typically involves multiple steps, including nitration, reduction, and fluorination reactions. One common method starts with the nitration of a suitable precursor, such as 3,4-difluoroaniline, using nitric acid and sulfuric acid to introduce the nitro group at the desired position. The reaction conditions often require careful control of temperature and concentration to achieve high yields and minimize side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. Additionally, the use of phase transfer catalysts and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Reagents such as sodium methoxide or potassium thiolate can be used for nucleophilic aromatic substitution reactions.

Major Products Formed

    Reduction: The major product is 3,4-difluoro-2-aminoaniline.

    Substitution: Depending on the nucleophile used, products can include 3,4-difluoro-2-aminothiophenol or 3,4-difluoro-2-aminophenol.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The fluorine atoms enhance the compound’s stability and influence its electronic properties, affecting its reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluoro-2-nitroaniline
  • 4,5-Difluoro-2-nitroaniline
  • 2,4-Difluoro-5-nitroaniline

Uniqueness

3,4-Difluoro-2-nitroaniline is unique due to the specific positioning of the fluorine atoms and the nitro group, which confer distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3,4-difluoro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGFEUWOJVVCPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378926
Record name 3,4-difluoro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292145-76-7
Record name 3,4-difluoro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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